7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine
Descripción general
Descripción
7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.061. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Diabetic Potential
7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine, as part of a series of synthesized compounds, has been evaluated for its potential in treating type-2 diabetes. The derivatives of this compound demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting its relevance in the development of new anti-diabetic drugs (Abbasi et al., 2023).
Antibacterial and Antifungal Agents
Research on derivatives of this compound has shown promising antibacterial and antifungal properties. Some synthesized compounds exhibited significant antimicrobial potential and low hemolytic activity, indicating their suitability as therapeutic agents against microbial infections (Abbasi et al., 2020).
Potential in Addressing Inflammatory Ailments
Synthesized sulfonamides containing the 1,4-benzodioxin ring, which includes this compound, have shown potential as therapeutic agents for inflammatory diseases. These compounds demonstrated good inhibitory activity against various bacterial strains and lipoxygenase enzyme, indicating their potential role in treating inflammatory conditions (Abbasi et al., 2017).
Enzyme Inhibitory Potential
Several derivatives of this compound have been synthesized and tested for their enzyme inhibitory activities. These compounds showed substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE). The in silico molecular docking results were also consistent with in vitro enzyme inhibition data, suggesting their therapeutic potential in relevant diseases (Abbasi et al., 2019).
Biofilm Inhibition and Cytotoxicity
Compounds synthesized from this compound have been evaluated for their biofilm inhibitory action against bacteria such as Escherichia coli and Bacillus subtilis. Some of these compounds displayed suitable inhibitory action against bacterial biofilms and exhibited mild cytotoxicity, making them interesting candidates for further antimicrobial studies (Abbasi et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
6-bromo-2,3-dihydro-1,4-benzodioxin-7-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBPTTBZKJYYLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368839-12-7 | |
Record name | 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.